2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol
CAS No.: 1375911-54-8
Cat. No.: VC5718405
Molecular Formula: C10H15NOS
Molecular Weight: 197.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375911-54-8 |
|---|---|
| Molecular Formula | C10H15NOS |
| Molecular Weight | 197.3 |
| IUPAC Name | 2-pyrrolidin-2-yl-1-thiophen-2-ylethanol |
| Standard InChI | InChI=1S/C10H15NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2 |
| Standard InChI Key | YPDAPHZLNYDPBN-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CC(C2=CC=CS2)O |
Introduction
Chemical Structure and Nomenclature
The systematic name 2-(pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol delineates its structure:
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Pyrrolidin-2-yl: A five-membered saturated amine ring with a secondary amine at position 2.
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Thiophen-2-yl: A five-membered aromatic ring containing a sulfur atom at position 2.
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Ethan-1-ol backbone: A two-carbon chain with a hydroxyl group at position 1, serving as the linker between the two heterocycles.
The molecular formula is deduced as CHNOS (Molecular Weight: 197.30 g/mol), with the pyrrolidine contributing CHN, the thiophene CHS, and the ethanol backbone CHO . The presence of both polar (hydroxyl, amine) and nonpolar (thiophene, pyrrolidine) groups suggests amphiphilic properties, influencing solubility and reactivity.
Synthetic Routes and Methodologies
Precursor-Based Synthesis
A plausible route involves the nitroaldol reaction followed by reductive cyclization, inspired by methodologies for related compounds :
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Nitroaldol Reaction: Condensation of 2-acetylthiophene (CAS 88-15-3) with nitroethane forms 2-nitro-1-(thiophen-2-yl)ethan-1-ol .
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Reduction and Cyclization: Catalytic hydrogenation of the nitro group yields a primary amine, which undergoes intramolecular cyclization with a carbonyl source (e.g., formaldehyde) to form the pyrrolidine ring .
Example Protocol:
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Step 1: React 2-acetylthiophene (128 g, 1.0 mol) with nitroethane in the presence of a base (e.g., KCO) to yield 2-nitro-1-(thiophen-2-yl)ethan-1-ol (94% yield) .
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Step 2: Reduce the nitro group using H/Pd-C in ethanol, followed by treatment with paraformaldehyde and HCl to facilitate cyclization into the pyrrolidine ring .
Horner–Wadsworth–Emmons (HWE) Reaction
The HWE reaction, used to synthesize 4-(thiophen-2-yl)pyrrolidin-2-one , could be adapted by replacing the ketone with an ethanol group. Phosphonate esters might facilitate the formation of the α,β-unsaturated intermediate, which is subsequently reduced and functionalized.
Physicochemical Properties
Key properties inferred from analogs :
The compound’s moderate lipophilicity (LogP ~1.67) and polar surface area (PSA 94.29 Ų) suggest balanced membrane permeability and solubility, favorable for drug-like properties .
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